molecular formula C16H11FN4O B2675333 2-[cyano(3-cyano-4-fluorophenyl)amino]-N-phenylacetamide CAS No. 1384643-45-1

2-[cyano(3-cyano-4-fluorophenyl)amino]-N-phenylacetamide

Cat. No.: B2675333
CAS No.: 1384643-45-1
M. Wt: 294.289
InChI Key: JUINCUWYGMFVIL-UHFFFAOYSA-N
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Description

2-[cyano(3-cyano-4-fluorophenyl)amino]-N-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of cyano and fluorophenyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[cyano(3-cyano-4-fluorophenyl)amino]-N-phenylacetamide typically involves the reaction of 3-cyano-4-fluoroaniline with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[cyano(3-cyano-4-fluorophenyl)amino]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The cyano and fluorophenyl groups can participate in nucleophilic substitution reactions, often facilitated by catalysts or under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

2-[cyano(3-cyano-4-fluorophenyl)amino]-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[cyano(3-cyano-4-fluorophenyl)amino]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluorophenyl groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[cyano(3-cyano-4-chlorophenyl)amino]-N-phenylacetamide
  • 2-[cyano(3-cyano-4-bromophenyl)amino]-N-phenylacetamide
  • 2-[cyano(3-cyano-4-methylphenyl)amino]-N-phenylacetamide

Uniqueness

2-[cyano(3-cyano-4-fluorophenyl)amino]-N-phenylacetamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for pharmaceutical research.

Properties

IUPAC Name

2-(N,3-dicyano-4-fluoroanilino)-N-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4O/c17-15-7-6-14(8-12(15)9-18)21(11-19)10-16(22)20-13-4-2-1-3-5-13/h1-8H,10H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUINCUWYGMFVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN(C#N)C2=CC(=C(C=C2)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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